Cas no 20324-49-6 (4-chloro-2-sulfanylbenzoic acid)
4-chloro-2-sulfanylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-chloro-2-mercapto-
- 4-CHLORO-2-MERCAPTOBENZOIC ACID
- 4-chloro-2-sulfanylbenzoic acid
- 2-mercapto-4-chlorobenzoic acid
- 4-Chlor-2-mercapto-benzoesaeure
- 4-Chloro-2-mercapto-Benzoicacid
- 4-chlorothiosalicylic acid
- Benzoic acid,4-chloro-2-mercapto
- EN300-97140
- DTXSID50607422
- AKOS012383477
- FT-0713546
- UYVLVRVQXGNHFU-UHFFFAOYSA-N
- 4-Chloro-2-mercapto-benzoic acid
- 4-chloro-2-sulfanylbenzoicacid
- A18415
- SCHEMBL2956457
- 4-chloro-thiosalicylic acid
- 20324-49-6
-
- MDL: MFCD09261025
- Inchi: 1S/C7H5ClO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)
- InChI Key: UYVLVRVQXGNHFU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)O)=C(C=1)S
Computed Properties
- Exact Mass: 187.97000
- Monoisotopic Mass: 187.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 38.3A^2
Experimental Properties
- Density: 1.490±0.06 g/cm3(Predicted)
- Melting Point: 195-196 °C
- Boiling Point: 334.0±27.0 °C(Predicted)
- PSA: 76.10000
- LogP: 2.32690
4-chloro-2-sulfanylbenzoic acid Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-chloro-2-sulfanylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-97140-0.05g |
4-chloro-2-sulfanylbenzoic acid |
20324-49-6 | 95% | 0.05g |
$135.0 | 2024-05-21 | |
| Enamine | EN300-97140-0.1g |
4-chloro-2-sulfanylbenzoic acid |
20324-49-6 | 95% | 0.1g |
$202.0 | 2024-05-21 | |
| Enamine | EN300-97140-0.25g |
4-chloro-2-sulfanylbenzoic acid |
20324-49-6 | 95% | 0.25g |
$289.0 | 2024-05-21 | |
| Enamine | EN300-97140-0.5g |
4-chloro-2-sulfanylbenzoic acid |
20324-49-6 | 95% | 0.5g |
$480.0 | 2024-05-21 | |
| Enamine | EN300-97140-1.0g |
4-chloro-2-sulfanylbenzoic acid |
20324-49-6 | 95% | 1.0g |
$614.0 | 2024-05-21 | |
| Enamine | EN300-97140-2.5g |
4-chloro-2-sulfanylbenzoic acid |
20324-49-6 | 95% | 2.5g |
$1202.0 | 2024-05-21 | |
| Enamine | EN300-97140-5.0g |
4-chloro-2-sulfanylbenzoic acid |
20324-49-6 | 95% | 5.0g |
$1779.0 | 2024-05-21 | |
| Enamine | EN300-97140-10.0g |
4-chloro-2-sulfanylbenzoic acid |
20324-49-6 | 95% | 10.0g |
$2638.0 | 2024-05-21 | |
| Ambeed | A753119-100mg |
4-CHloro-2-sulfanylbenzoic acid |
20324-49-6 | 95% | 100mg |
$299.0 | 2025-02-25 | |
| Ambeed | A753119-250mg |
4-CHloro-2-sulfanylbenzoic acid |
20324-49-6 | 95% | 250mg |
$429.0 | 2025-02-25 |
4-chloro-2-sulfanylbenzoic acid Suppliers
4-chloro-2-sulfanylbenzoic acid Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-chloro-2-sulfanylbenzoic acid
Recent Advances in the Research of 4-Chloro-2-sulfanylbenzoic Acid (CAS: 20324-49-6)
4-Chloro-2-sulfanylbenzoic acid (CAS: 20324-49-6) is a sulfur-containing benzoic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
One of the most notable advancements in the research of 4-chloro-2-sulfanylbenzoic acid is its application in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The researchers utilized a combination of computational modeling and in vitro assays to identify the optimal structural modifications for enhancing antimicrobial efficacy while minimizing cytotoxicity. The results highlighted the potential of 4-chloro-2-sulfanylbenzoic acid as a scaffold for developing next-generation antibiotics.
In addition to its antimicrobial properties, recent investigations have revealed the compound's role in modulating enzymatic activity. A study published in Bioorganic & Medicinal Chemistry Letters in early 2024 reported that 4-chloro-2-sulfanylbenzoic acid acts as a selective inhibitor of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. The study employed X-ray crystallography to elucidate the binding interactions between the compound and the enzyme's active site, providing valuable insights for the design of targeted cancer therapies. These findings underscore the compound's potential as a lead structure for anticancer drug development.
The synthesis and characterization of 4-chloro-2-sulfanylbenzoic acid have also seen significant improvements in recent years. A 2023 publication in Organic Process Research & Development described a novel, scalable synthetic route that achieves higher yields and purity compared to traditional methods. The optimized protocol employs green chemistry principles, reducing the use of hazardous solvents and minimizing waste generation. This advancement is particularly relevant for industrial-scale production, where efficiency and environmental considerations are paramount.
Looking ahead, researchers are exploring the potential of 4-chloro-2-sulfanylbenzoic acid in the development of multifunctional pharmaceutical agents. Preliminary studies suggest that its unique chemical structure may allow for simultaneous targeting of multiple disease pathways, a strategy that could lead to more effective treatments for complex conditions such as inflammatory diseases and metabolic disorders. However, further research is needed to fully understand the compound's pharmacokinetic properties and safety profile before clinical applications can be realized.
In conclusion, the growing body of research on 4-chloro-2-sulfanylbenzoic acid (CAS: 20324-49-6) highlights its versatility and potential in pharmaceutical development. From its applications in antimicrobial and anticancer therapies to advancements in synthetic methodologies, this compound continues to be a valuable subject of study in chemical biology and medicinal chemistry. Future research directions will likely focus on optimizing its biological activity, improving delivery systems, and exploring novel therapeutic indications.
20324-49-6 (4-chloro-2-sulfanylbenzoic acid) Related Products
- 25562-43-0(Benzoic acid,2-[(4-chlorophenyl)seleno]-)
- 13420-58-1(Benzoic acid,2-[(3-chlorophenyl)thio]-)
- 69135-70-2(Benzoic acid, 2,2'-dithiobis[5-chloro-)
- 57446-10-3(3,5-dichloro-2-sulfanylbenzoic Acid)
- 62176-39-0(Benzoic acid, 5-chloro-2-(methylthio)-)
- 19993-65-8(Benzoic acid, 2,2'-dithiobis[4-chloro-)
- 6469-85-8(Benzoic acid,2-[(4-chlorophenyl)thio]-)
- 69270-16-2(1,3-Benzenedicarboxylicacid, 2-[(4-chlorophenyl)thio]-)
- 20324-50-9(5-chloro-2-sulfanylbenzoic acid)
- 20324-51-0(Benzoic acid,2-chloro-6-mercapto-)